trans-2-(4-Dimethylaminophenyl)cyclohexanol
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Overview
Description
Trans-2-(4-Dimethylaminophenyl)cyclohexanol: is an organic compound with the molecular formula C14H21NO. It features a cyclohexanol ring substituted with a dimethylaminophenyl group in the trans configuration. This compound is notable for its unique structural properties, which include a tertiary amine and a secondary alcohol group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Dimethylaminophenyl)cyclohexanol typically involves the reaction of 4-dimethylaminobenzaldehyde with cyclohexanone in the presence of a reducing agent. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Trans-2-(4-Dimethylaminophenyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form a fully saturated cyclohexane derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Trans-2-(4-Dimethylaminophenyl)cyclohexanone.
Reduction: Trans-2-(4-Dimethylaminophenyl)cyclohexane.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
Chemistry: Trans-2-(4-Dimethylaminophenyl)cyclohexanol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids .
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules with potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of trans-2-(4-Dimethylaminophenyl)cyclohexanol involves its interaction with molecular targets such as enzymes and receptors. The tertiary amine group can form hydrogen bonds and electrostatic interactions with target proteins, while the secondary alcohol group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Trans-2-Phenylcyclohexanol: Similar structure but lacks the dimethylamino group.
Trans-2-(4-Methylphenyl)cyclohexanol: Similar structure but with a methyl group instead of a dimethylamino group.
Uniqueness: Trans-2-(4-Dimethylaminophenyl)cyclohexanol is unique due to the presence of both a tertiary amine and a secondary alcohol group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C14H21NO |
---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H21NO/c1-15(2)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16/h7-10,13-14,16H,3-6H2,1-2H3 |
InChI Key |
ZXKTVAKRBCYSID-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CCCCC2O |
Origin of Product |
United States |
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